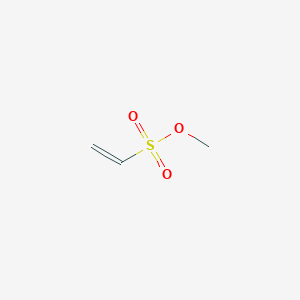

Methyl ethenesulfonate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1562-31-8 |

|---|---|

Molecular Formula |

C3H6O3S |

Molecular Weight |

122.15 g/mol |

IUPAC Name |

methyl ethenesulfonate |

InChI |

InChI=1S/C3H6O3S/c1-3-7(4,5)6-2/h3H,1H2,2H3 |

InChI Key |

OIGSXRLVIQGTAV-UHFFFAOYSA-N |

SMILES |

COS(=O)(=O)C=C |

Canonical SMILES |

COS(=O)(=O)C=C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Methyl Ethenesulfonate

Established Synthetic Pathways for Ethenesulfonate (B8298466) Esters

The synthesis of ethenesulfonate esters, including the methyl variant, traditionally relies on several well-documented chemical reactions. These methods involve the use of key precursors like ethenesulfonic acid derivatives, 2-chloroethanesulfonyl chloride, and carbyl sulfate.

The direct esterification of sulfonic acids with alcohols is a fundamental method for producing sulfonate esters. pqri.org In a process analogous to the formation of methyl ethenesulfonate, methyl methanesulfonate is formed from the reaction of methanesulfonic acid and methanol. pqri.orgresearchgate.net This type of reaction typically involves the condensation of the sulfonic acid with the alcohol, often under acidic conditions. The literature on the direct formation of sulfonate esters from sulfonic acids and alcohols is noted as being sparse, but the mechanism is understood to be a reversible process. pqri.orgresearchgate.net The formation of the ester can be influenced by factors such as temperature and the presence of water, with lower temperatures and the presence of water reducing the rate of ester formation. researchgate.netresearchgate.net

The general reaction can be represented as: CH₂=CHSO₃H + CH₃OH ⇌ CH₂=CHSO₃CH₃ + H₂O

While direct esterification is a primary method, derivatives of ethenesulfonic acid can also be employed. For instance, the reaction of an ethenesulfonyl halide (like ethenesulfonyl chloride) with methanol would yield this compound.

A significant pathway for synthesizing ethenesulfonate esters involves the use of 2-chloroethanesulfonyl chloride (C₂H₄Cl₂O₂S) as a starting material. rit.eduwikipedia.org This method is a two-step process that first involves the formation of a 2-chloroethanesulfonate ester, followed by a dehydrohalogenation reaction to introduce the vinyl group's double bond.

The initial step is the reaction of 2-chloroethanesulfonyl chloride with methanol. This reaction forms methyl 2-chloroethanesulfonate.

Step 1: Esterification ClCH₂CH₂SO₂Cl + CH₃OH → ClCH₂CH₂SO₃CH₃ + HCl

The subsequent step involves the elimination of hydrogen chloride (HCl) from the methyl 2-chloroethanesulfonate intermediate. This is typically achieved by using a non-nucleophilic base, such as triethylamine, to yield the final product, this compound. rit.edu

Step 2: Dehydrohalogenation ClCH₂CH₂SO₃CH₃ + (C₂H₅)₃N → CH₂=CHSO₃CH₃ + (C₂H₅)₃N·HCl

This approach is advantageous as 2-chloroethanesulfonyl chloride is a readily available reagent. wikipedia.org The choice of base and reaction conditions is crucial to favor the elimination reaction and minimize potential side reactions.

Carbyl sulfate, also known as 1,3,2,4-dioxadithiane-2,2,4,4-tetrone, is a cyclic sulfate ester that serves as a key precursor for vinylsulfonic acid and its derivatives. wikipedia.orgatamanchemicals.com It is produced from the reaction of ethylene with sulfur trioxide. wikipedia.org The synthesis of ethenesulfonates from carbyl sulfate involves the nucleophilic ring-opening of this cyclic compound.

When carbyl sulfate reacts with an alcohol, such as methanol, it leads to the formation of the corresponding methyl ester of ethionic acid. Subsequent treatment of this intermediate can yield the desired this compound. The industrial production of sodium vinyl sulfonate often utilizes the alkaline hydrolysis of carbyl sulfate. atamanchemicals.com A similar principle applies to the synthesis of its esters. The reaction with methanol would proceed as follows, opening the ring to form a sulfonate ester intermediate which can then be converted to this compound.

This pathway is significant for the industrial-scale production of vinylsulfonates due to the direct availability of carbyl sulfate from ethylene and sulfur trioxide. wikipedia.orggoogle.com

Table 1: Comparison of Established Synthetic Pathways

| Pathway | Primary Precursor(s) | Key Reaction Type(s) | Notes |

|---|---|---|---|

| Esterification | Ethenesulfonic acid, Methanol | Esterification | A direct but reversible reaction. |

| From 2-Chloroethanesulfonyl Chloride | 2-Chloroethanesulfonyl chloride, Methanol, Base | Esterification, Dehydrohalogenation | A two-step process utilizing a common reagent. rit.edu |

Advanced Synthetic Strategies for this compound

Research into the synthesis of sulfonate esters continues to evolve, with a focus on developing more efficient and selective methods. This includes the exploration of novel catalytic systems that can improve reaction rates, yields, and environmental footprint.

The development of novel catalysts is a key area of research for improving esterification reactions. For the synthesis of various esters, including methyl benzoates, solid acid catalysts have been investigated. For example, zirconium-based solid acid catalysts, particularly those supported on titanium, have shown high activity in the esterification of benzoic acids with methanol. mdpi.com These heterogeneous catalysts offer advantages such as easy separation from the reaction mixture and potential for reuse. mdpi.com

While specific research on novel catalysts exclusively for this compound is not extensively detailed, the principles from related esterification processes are applicable. The use of solid acid catalysts, such as iron-supported Zr/Ti systems, could potentially catalyze the reaction between ethenesulfonic acid and methanol. mdpi.com Such catalysts provide Lewis acid sites that can activate the reactants and facilitate the ester formation. The development of these catalytic systems aims to replace traditional homogeneous acid catalysts like sulfuric acid, which can be corrosive and difficult to recycle. mdpi.com

Table 2: Examples of Catalytic Systems in Esterification

| Catalyst Type | Example | Application | Potential Advantage |

|---|---|---|---|

| Solid Acid Catalyst | Titanium-supported Zirconium (ZT10) | Synthesis of methyl benzoates | High activity, reusability, easy separation. mdpi.com |

| Solid Acid Catalyst | Iron-supported Zr/Ti | Synthesis of methyl benzoates | Increased acid sites and catalyst surface area. mdpi.com |

Precursor Chemistry and Derivatization for this compound Synthesis

The primary precursors for the established pathways include:

2-Chloroethanesulfonyl chloride: This compound is a significant precursor used in the synthesis of other chemicals. wikipedia.org

Carbyl Sulfate: It is produced in a highly exothermic reaction between ethylene and sulfur trioxide in the vapor phase. wikipedia.org Alternative sulfonating agents like disulfuric acid and chlorosulfuric acid can also be used. wikipedia.org

Methanesulfonyl chloride: While not a direct precursor to this compound, its synthesis is relevant to sulfonyl chloride chemistry. It can be prepared from methanesulfonic acid and thionyl chloride or from sodium methanesulfonate. orgsyn.orggoogle.com Methane, sulfur dioxide, and chlorine gas can also be used as starting materials under light irradiation. google.com

Derivatization strategies can also be employed to create suitable precursors. For example, a Wittig-Horner reaction has been used to synthesize 2-substituted ethenesulfonic acid ester derivatives. ingentaconnect.com This involves the coupling of an aldehyde intermediate with a phosphonate reagent, such as ethyl (diethoxyphosphoryl) methanesulfonate, to yield the ethenesulfonate ester structure. ingentaconnect.com This demonstrates how more complex ethenesulfonate esters can be built from functionalized precursors, a strategy that could be adapted for the synthesis of specifically substituted this compound analogues.

Polymerization and Copolymerization Dynamics of Methyl Ethenesulfonate

Homopolymerization of Methyl Ethenesulfonate (B8298466) as a Monomer

The homopolymerization of methyl ethenesulfonate involves the linking of multiple monomer units to form a polymer chain. This process has been investigated using different radical polymerization methods, each offering varying degrees of control over the final polymer structure.

Controlled radical polymerization (CRP), also referred to as reversible deactivation radical polymerization (RDRP), represents a significant advancement over conventional methods by allowing for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. beilstein-journals.org These techniques introduce a dynamic equilibrium between active propagating radicals and dormant species, which minimizes irreversible termination reactions. researchgate.net

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP method that has been successfully applied to vinyl sulfonate esters, including this compound (MES). sigmaaldrich.comacs.org The process involves a conventional free radical polymerization in the presence of a suitable RAFT agent, which acts as a chain transfer agent (CTA). acs.org

Studies have shown that various vinyl sulfonate ester derivatives can be polymerized using RAFT. sigmaaldrich.comresearchgate.net For instance, the RAFT polymerization of this compound (MES), ethyl ethenesulfonate (EES), and other analogues has been achieved, yielding polymers with relatively narrow molecular weight distributions. sigmaaldrich.com The selection of the chain transfer agent is critical for achieving good control. Research comparing different CTAs, such as xanthates, dithiocarbamates, and dithioesters, found that xanthate-type CTAs are particularly effective for the polymerization of vinyl sulfonate esters. sigmaaldrich.comresearchgate.net Specifically, O-ethyl-S-(1-methoxycarbonyl)ethyldithiocarbonate was identified as a highly efficient CTA for producing polymers with low polydispersity. researchgate.net

The controlled nature of the RAFT polymerization of these monomers is confirmed by several key observations: a linear increase in the polymer's molecular weight with monomer conversion and the ability to control the molecular weight based on the ratio of consumed monomer to the CTA used. researchgate.netmdpi.com The polymerization of neopentyl ethenesulfonate (NES), a related monomer, demonstrated these characteristics, achieving polymers with low polydispersity indices (PDI). researchgate.netmdpi.com

Table 1: RAFT Polymerization of Neopentyl Ethenesulfonate (NES) under Various Conditions As an illustrative example of the vinyl sulfonate ester family.

| Entry | CTA | [Monomer]:[CTA]:[Initiator] | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 1 | Xanthate | 100:1:0.2 | 60 | 24 | 85 | 12,500 | 1.25 |

| 2 | Xanthate | 200:1:0.2 | 60 | 48 | 90 | 25,100 | 1.30 |

| 3 | Dithiocarbamate | 100:1:0.2 | 80 | 24 | 75 | 10,800 | 1.45 |

| 4 | Dithioester | 100:1:0.2 | 60 | 18 | 60 | 9,200 | 1.50 |

Data compiled from findings on vinyl sulfonate ester polymerization. researchgate.net

Conventional free radical polymerization has also been used to polymerize vinyl sulfonate esters. researchgate.net This method typically involves three main steps: initiation, propagation, and termination. nih.gov An initiator, such as a peroxide or an azo compound, is used to generate initial radical species. dntb.gov.ua However, this technique offers limited control over the polymerization process due to rapid and irreversible termination reactions, such as combination or disproportionation, which lead to polymers with broad molecular weight distributions and undefined chain lengths. wikipedia.org In the context of vinyl sulfonate esters, conventional radical polymerization has been performed alongside RAFT to highlight the superior control afforded by the latter technique. researchgate.net

Kinetic studies of the radical polymerization of vinylsulfonic acid (VSA), the unprotected parent monomer of this compound, have been conducted to understand its polymerization behavior. sigmaaldrich.comresearchgate.net The polymerization rate in free radical polymerization is generally proportional to the monomer concentration and the square root of the initiator concentration. sigmaaldrich.com For VSA, kinetic investigations have tracked the influence of initiator and monomer concentrations on the molecular weight of the resulting polymer. sigmaaldrich.com The molecular weight of poly(vinylsulfonic acid) was found to increase with higher monomer concentrations and lower initiator concentrations. sigmaaldrich.com

In the case of RAFT polymerization of vinyl sulfonate esters, kinetic analysis confirms the controlled or "living" nature of the process. sigmaaldrich.com A key kinetic finding is the linear relationship between the number-average molecular weight (Mn) and monomer conversion. researchgate.netmdpi.com This linearity indicates that the number of polymer chains remains relatively constant throughout the reaction and that termination events are significantly suppressed compared to propagation, a hallmark of a controlled polymerization process. researchgate.netmdpi.com

Controlled Radical Polymerization (CRP) Techniques

Copolymerization of this compound with Functional Monomers

Copolymerization is a process where two or more different types of monomers are polymerized together to create a copolymer. This technique is valuable for creating materials that combine the properties of the constituent monomers. This compound can be copolymerized with various functional monomers to produce copolymers with tailored characteristics.

In random copolymerization, the monomer units are incorporated into the polymer chain in a statistical or random sequence. The structure of a random copolymer is dictated by the respective reactivities of the monomers towards the growing polymer chain ends. This relationship is quantified by monomer reactivity ratios (r₁ and r₂). dntb.gov.ua The reactivity ratio is the ratio of the rate constant for a propagating chain end adding a monomer of its own kind to the rate constant for it adding the other type of monomer.

If r₁ and r₂ are close to 1, a statistical or random copolymer is formed.

If r₁ and r₂ are close to 0, the monomers tend to add to each other, forming an alternating copolymer.

If r₁ > 1 and r₂ < 1, monomer 1 is more reactive and will be preferentially incorporated.

Studies have demonstrated the synthesis of random copolymers using vinyl sulfonate monomers. For example, random copolymers composed of vinyl sulfonate esters and vinyl trialkoxysilanes have been prepared via both free radical and RAFT copolymerization. sigmaaldrich.com Similarly, the copolymerization of vinyl sulfonic acid (VSA) with acrylamide (B121943) has been investigated, and the reactivity ratios were determined.

**Table 2: Reactivity Ratios for the Copolymerization of Vinyl Sulfonic Acid (M₁) with Acrylamide (M₂)***

| Method | r₁ (VSA) | r₂ (Acrylamide) | r₁ * r₂ | Copolymer Type Indicated |

| Fineman-Ross (FR) | 0.3613 | 1.0896 | 0.3937 | Random |

| Kelen-Tudos (KT) | 0.3731 | 1.1169 | 0.4167 | Random |

| Mayo-Lewis (ML) | 0.3574 | 1.0552 | 0.3771 | Random |

Data from a study on the unprotected monomer vinyl sulfonic acid, illustrating the copolymerization behavior of the vinyl sulfonate monomer family. The product of r₁r₂ being less than 1 suggests a tendency towards random copolymerization.

This data indicates that in this system, the VSA-terminated radical prefers to add acrylamide, while the acrylamide-terminated radical has a slight preference for adding another acrylamide monomer. The resulting product r₁r₂ is less than 1, which is characteristic of the formation of a random copolymer architecture.

Block Copolymer Synthesis Involving this compound Units

The synthesis of block copolymers incorporating this compound (MES) units is typically achieved through controlled/living polymerization techniques. These methods allow for the sequential addition of different monomer blocks, resulting in well-defined macromolecular architectures. While direct studies on MES are limited, the principles are well-established through work with analogous sulfonated monomers.

Living polymerization methods, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are suitable for creating block copolymers. In a typical synthesis, a first block of a comonomer (e.g., styrene (B11656) or a methacrylate) is polymerized, and then MES is added to grow the second block from the active chain end of the first block. This produces a diblock copolymer, such as polystyrene-block-poly(this compound).

An alternative and often preferred strategy involves the polymerization of a protected monomer. For instance, block copolymers containing sodium 4-styrenesulfonate are often synthesized via TEMPO-mediated living free-radical polymerization. kpi.ua Similarly, block copolymers of 2-acrylamido-2-methyl-1-propane sulfonic acid (AMPS) and methyl methacrylate (B99206) (MMA) have been successfully synthesized using ATRP catalyzed by a ruthenium(II) complex. nih.gov This approach avoids potential complications with the reactive sulfonate group during polymerization. The synthesis of amphiphilic block copolymers often relies on these controlled methods to create materials that can self-assemble into various nanostructures. mdpi.comresearchgate.net

The general scheme for synthesizing a diblock copolymer involving a sulfonate ester monomer like MES via a living polymerization technique can be summarized as follows:

| Step | Description | Example Monomers |

| 1 | Polymerization of the first monomer (M1) to form a living macroinitiator. | Styrene, Methyl Methacrylate |

| 2 | Addition of the second monomer, this compound (M2), to the living polymer chain. | This compound |

| 3 | Continued polymerization to form the second block. | - |

| 4 | Termination of the polymerization to yield the final diblock copolymer. | - |

This process allows for control over the molecular weight and dispersity of the resulting block copolymer.

Graft Copolymerization Studies

Graft copolymers are branched polymers consisting of a main polymer backbone and one or more side chains (grafts) that are structurally distinct. The "grafting from" technique is a common method where active sites are created along a polymer backbone, from which the graft chains are then grown.

For instance, radical graft polymerization of sodium styrene sulfonate (NaSS) onto poly(ethylene terephthalate) (PET) films has been demonstrated. nih.gov This process involves activating the PET surface, for example through ozonation, to create peroxide and hydroperoxide species. These species then initiate the radical polymerization of the monomer from the surface. nih.gov A similar approach could be applied to graft this compound onto various polymer substrates.

The steps for a "grafting from" approach are as follows:

Activation of the Polymer Backbone: Creation of initiating sites on the substrate polymer.

Grafting: Polymerization of the monomer from these active sites.

This method allows for the modification of surface properties of materials, for example, to enhance hydrophilicity or to introduce reactive functional groups.

Reactivity Ratios and Copolymerization Kinetics

Reactivity ratios are critical parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or the other monomer. These ratios, denoted as r1 and r2, determine the composition and microstructure of the resulting copolymer.

While specific reactivity ratios for this compound (MES) are not widely reported, data from analogous monomers can provide valuable insights. For example, the copolymerization of allyl ethenesulfonate (AES), a structurally related monomer, with styrene and methyl acrylate (B77674) has been studied. researchgate.net The reactivity of AES in these systems was found to be comparable to that of butyl ethenesulfonate. researchgate.net

For the widely studied copolymerization of styrene (M1) and methyl methacrylate (M2), reactivity ratios have been determined using various methods, including Fineman-Ross (F-R) and Kelen-Tüdos (K-T). These studies show that the copolymerization of styrene and MMA leads to a random distribution of monomer units in the polymer chain.

The table below presents hypothetical reactivity ratios for the copolymerization of a generic vinyl sulfonate (M1) with common comonomers (M2) to illustrate how these values describe copolymerization behavior.

| Comonomer (M2) | r1 (Vinyl Sulfonate) | r2 (Comonomer) | r1 * r2 | Implied Copolymer Structure |

| Styrene | < 1 | < 1 | < 1 | Tends toward alternation |

| Methyl Methacrylate | < 1 | > 1 | ~1 | More random, enriched in M2 |

| Vinyl Acetate | > 1 | < 1 | ~1 | More random, enriched in M1 |

Accurate determination of these ratios, often through in-situ NMR analysis or by analyzing copolymer composition at low conversion, is essential for predicting and controlling the final polymer properties. researchgate.net

Post-Polymerization Modification and Deprotection Strategies

A key advantage of using sulfonate ester monomers like MES is the ability to perform post-polymerization modifications to alter the polymer's chemical and physical properties.

The methyl ester groups in poly(this compound) can be hydrolyzed to yield poly(ethenesulfonic acid), a strong polyelectrolyte. This transformation dramatically increases the polymer's hydrophilicity and introduces ionic character. The hydrolysis can be carried out under acidic or basic conditions. This deprotection strategy is a common route to synthesizing well-defined polyelectrolytes, where the protected ester monomer allows for better control during the initial polymerization.

The general reaction is: Poly(-CH₂-CH(SO₃CH₃)-) + H₂O → Poly(-CH₂-CH(SO₃H)-) + CH₃OH

This approach is analogous to the synthesis of zwitterionic and acidic block copolymers where protecting groups are removed after polymerization to reveal the functional moieties. kpi.ua The conversion of the sulfonate ester to a sulfonic acid can be monitored by spectroscopic techniques such as FTIR, looking for the disappearance of ester peaks and the appearance of broad hydroxyl peaks from the sulfonic acid group.

Beyond hydrolysis, polymer backbones containing sulfonate ester units can potentially undergo other chemical modifications. The sulfonate group is a good leaving group, which could allow for nucleophilic substitution reactions to introduce different functionalities. However, such reactions on a polymer backbone can be challenging due to steric hindrance and potential side reactions.

More common strategies for functionalizing polymer backbones involve the use of "click" chemistry, such as the thiol-ene reaction, on polymers designed with pendant reactive groups. researchgate.net For polymers containing sulfonate groups, functionalization often involves ion-exchange reactions where the counter-ion of the sulfonic acid is replaced, or by forming complexes. The introduction of sulfonic acid groups onto various polymer substrates has been shown to be an effective method for inducing specific surface properties. nih.gov

Microstructural Analysis of Poly(this compound) and Copolymers

The characterization of the microstructure of poly(this compound) and its copolymers is crucial for understanding their structure-property relationships. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the composition of copolymers. nih.gov For a copolymer of MES and styrene, the relative integration of the signals from the methoxy (B1213986) protons of MES (around 3.7 ppm) and the aromatic protons of styrene (6.5-7.5 ppm) can be used to calculate the copolymer composition. NMR can also provide information about the tacticity (stereochemistry) of the polymer chain.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of characteristic functional groups. In poly(this compound), key vibrational bands would include those for the S=O stretching of the sulfonate group (around 1350 and 1175 cm⁻¹) and the C-O-S stretching of the ester. Upon hydrolysis to poly(ethenesulfonic acid), the disappearance of the ester peaks and the appearance of a broad O-H stretching band would be observed. mdpi.com

Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): GPC/SEC is the standard method for determining the molecular weight and molecular weight distribution (dispersity, Đ) of polymers. For block copolymers, a shift in the GPC trace after the polymerization of the second block confirms the formation of a higher molecular weight species.

The combination of these techniques provides a comprehensive picture of the polymer's microstructure, including its composition, sequence distribution, molecular weight, and architecture. mdpi.com

Reaction Mechanisms and Theoretical Chemistry of Methyl Ethenesulfonate

Mechanistic Pathways in Methyl Ethenesulfonate (B8298466) Reactions

The chemical behavior of methyl ethenesulfonate is characterized by the reactivity of its carbon-carbon double bond, which is activated by the electron-withdrawing sulfonate group. This activation facilitates a variety of reactions, including nucleophilic additions, and the compound itself can be synthesized through elimination reactions. Furthermore, the vinyl group allows for polymerization.

Ethenesulfonate esters, such as this compound, are susceptible to nucleophilic addition reactions, particularly the Michael addition, due to the electron-withdrawing nature of the sulfonyl group. This renders the β-carbon of the vinyl group electrophilic and prone to attack by nucleophiles. A notable example is the thiol-Michael addition, which can proceed through two primary mechanistic pathways: base catalysis and nucleophilic initiation. rsc.org

In the base-catalyzed mechanism , a base abstracts a proton from the thiol (R-SH) to form a highly nucleophilic thiolate anion (R-S⁻). This thiolate then attacks the β-carbon of the this compound, leading to the formation of a carbanionic intermediate. Subsequent protonation of this intermediate, typically by another thiol molecule, yields the final thioether adduct and regenerates the thiolate, continuing the catalytic cycle. researchgate.net

The nucleophile-initiated mechanism , on the other hand, involves the direct attack of a neutral nucleophile, such as a tertiary amine or phosphine, on the β-carbon of the vinylsulfone. researchgate.net This forms a zwitterionic intermediate, which then deprotonates a thiol molecule to generate a thiolate. The thiolate proceeds to add to another molecule of this compound, and the resulting adduct is protonated by the protonated nucleophilic catalyst to give the product and regenerate the catalyst. rsc.org

Table 1: Mechanistic Steps in Thiol-Michael Addition to Vinylsulfones

| Step | Base-Catalyzed Mechanism | Nucleophile-Initiated Mechanism |

|---|---|---|

| Initiation | Deprotonation of thiol by a base to form a thiolate anion. | Nucleophilic attack of a catalyst (e.g., phosphine) on the vinylsulfone to form a zwitterionic intermediate. |

| Propagation | Nucleophilic attack of the thiolate on the β-carbon of the vinylsulfone. | The zwitterion deprotonates a thiol to form a thiolate. The thiolate then attacks the vinylsulfone. |

| Protonation | The resulting carbanion is protonated by another thiol molecule. | The adduct is protonated by the protonated catalyst. |

This table is based on the general mechanisms for thiol-Michael addition to activated alkenes and may be inferred for this compound.

The synthesis of vinylsulfonates, including this compound, can be achieved through elimination reactions of suitable precursors. While specific studies detailing the synthesis of this compound via elimination are not prevalent in the provided search results, the general principles of elimination reactions (E1 and E2) can be applied to potential precursors. A relevant example involves the elimination of a methylsulfonyl group from dihydroquinoline sulfonamides to form quinolines, illustrating the feasibility of such a reaction. mdpi.com

A plausible precursor for this compound would be a 2-(methylsulfonyl)ethanol derivative with a good leaving group at the 1-position. The elimination reaction would proceed via either an E1 (unimolecular elimination) or E2 (bimolecular elimination) mechanism, depending on the reaction conditions.

The E2 mechanism is a one-step process where a base removes a proton from the carbon adjacent to the carbon bearing the leaving group, and the leaving group departs simultaneously, forming a double bond. This mechanism is favored by strong, sterically hindered bases and a primary or secondary substrate. The stereochemistry of the E2 reaction is typically anti-periplanar, requiring the proton and the leaving group to be in an anti-conformation.

The E1 mechanism is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate. A weak base then abstracts a proton from an adjacent carbon to form the double bond. This pathway is more common for tertiary substrates and is favored by polar protic solvents and weaker bases.

In the context of synthesizing this compound, a likely precursor would be 2-chloroethyl methyl sulfone or a similar compound. Treatment with a suitable base would induce an elimination reaction to yield the desired product.

The vinyl group in this compound makes it a monomer capable of undergoing polymerization. The polymerization can proceed through either a free-radical or an ionic mechanism, with the specific pathway depending on the initiator and reaction conditions. wikipedia.org

Free-radical polymerization is a common method for polymerizing vinyl monomers and proceeds in three main stages: initiation, propagation, and termination. fujifilm.com

Initiation: A free-radical initiator (e.g., a peroxide or an azo compound) decomposes to generate initial radicals. These radicals then add to the double bond of a this compound monomer, creating a new radical species.

Propagation: The newly formed radical adds to another monomer molecule, extending the polymer chain and regenerating the radical at the new chain end. This process repeats, leading to the growth of the polymer chain.

Termination: The growth of the polymer chain is halted. This can occur through combination, where two growing radical chains combine, or through disproportionation, where one radical abstracts a hydrogen atom from another, resulting in one saturated and one unsaturated polymer chain. libretexts.org

Ionic polymerization offers more control over the polymer structure and molecular weight distribution compared to free-radical polymerization. wikipedia.org It can be either anionic or cationic. Given the electron-withdrawing nature of the sulfonate group, which stabilizes an adjacent carbanion, anionic polymerization is a more likely pathway for this compound. du.edu.eg

Anionic Polymerization: This is initiated by a strong nucleophile, such as an organolithium compound. The initiator adds to the monomer, creating a carbanionic active center. This carbanion then propagates by adding to subsequent monomer units. In highly purified systems, termination does not readily occur, leading to "living polymers." youtube.com

Cationic Polymerization: This is initiated by a strong electrophile, typically a Lewis acid in the presence of a proton source. This process is generally effective for monomers with electron-donating groups that can stabilize a carbocationic propagating center. nih.gov Due to the electron-withdrawing sulfonate group, cationic polymerization of this compound is less probable.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides powerful tools for investigating the molecular properties and reaction mechanisms of compounds like this compound at a level of detail that is often inaccessible through experimental methods alone.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to determine the optimized molecular geometry, electronic structure, and reactivity of molecules. ijpsat.orgdntb.gov.ua For this compound, DFT calculations could provide valuable information about its bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional representation of the molecule.

Furthermore, these calculations can elucidate the electronic properties that govern the molecule's reactivity. Analysis of the molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can help predict how the molecule will interact with other chemical species. The energy and shape of the HOMO are related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and shape indicate its ability to accept electrons (electrophilicity). For this compound, the LUMO is expected to be localized on the carbon-carbon double bond, particularly at the β-carbon, consistent with its susceptibility to nucleophilic attack.

Mulliken population analysis or other charge partitioning schemes can be used to calculate the partial atomic charges on each atom in the molecule. ijpsat.org This information can further highlight the electrophilic and nucleophilic sites within the molecule.

Table 2: Representative Parameters from Quantum Chemical Calculations

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides accurate bond lengths and angles. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller gap generally indicates higher reactivity. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov |

| Partial Atomic Charges | The distribution of electron density among the atoms. | Quantifies the electrophilicity of the β-carbon and the nucleophilicity of the oxygen atoms. |

This table presents general parameters that can be obtained from quantum chemical calculations and their expected relevance to this compound.

Transition State Theory (TST) is a fundamental concept in chemical kinetics that is used to understand and calculate the rates of chemical reactions. Computational methods can be employed to locate the transition state (TS) on the potential energy surface for a given reaction. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck for the reaction.

For the reactions of this compound, such as nucleophilic addition or elimination, computational analysis of the reaction pathway would involve:

Locating Reactants, Products, and Transition States: The geometries of the starting materials, products, and the transition state connecting them are optimized using quantum chemical methods.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy (ΔG‡), which is a key determinant of the reaction rate. A lower activation energy corresponds to a faster reaction.

Vibrational Frequency Analysis: This is performed to confirm that the located stationary points are indeed minima (reactants and products, with all real frequencies) or first-order saddle points (transition states, with one imaginary frequency). The imaginary frequency corresponds to the motion along the reaction coordinate.

By mapping out the entire energy profile of a reaction, including any intermediates and transition states, a detailed understanding of the reaction mechanism can be achieved. For instance, in the thiol-Michael addition to this compound, computational studies could be used to compare the activation energies of the base-catalyzed and nucleophile-initiated pathways to determine which is more favorable under specific conditions. Similarly, for elimination reactions, the energy barriers for the E1 and E2 pathways could be calculated to predict the dominant mechanism. nih.gov

Advanced Characterization Techniques in Methyl Ethenesulfonate Research

Spectroscopic Analysis

Spectroscopic methods provide detailed information about molecular structure, functional groups, and electronic environments. Techniques such as Nuclear Magnetic Resonance (NMR), Electron Spin Resonance (ESR), and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable in the study of methyl ethenesulfonate (B8298466) and its polymerization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of organic compounds like methyl ethenesulfonate. mestrelab.com By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H (proton) and ¹³C (carbon-13) NMR spectra, the connectivity and chemical environment of each atom in the molecule can be established.

For the this compound monomer, the ¹H NMR spectrum is expected to show distinct signals for the vinyl protons (CH₂=CH–) and the methyl protons (–O–CH₃). The vinyl protons typically appear as a complex multiplet system in the downfield region (approximately 6.0-7.0 ppm) due to geminal, cis, and trans couplings. The methyl protons, being attached to an electron-withdrawing sulfonate group via an oxygen atom, would appear as a singlet further upfield (approximately 3.8-4.0 ppm).

In the ¹³C NMR spectrum, three distinct signals are anticipated: two for the sp²-hybridized vinyl carbons and one for the sp³-hybridized methyl carbon. The vinyl carbons are expected in the 125-140 ppm range, while the methyl carbon signal would appear around 55-60 ppm.

Upon polymerization to poly(this compound), the NMR spectra change significantly. The sharp signals corresponding to the vinyl protons and carbons disappear, and broad signals characteristic of the saturated polymer backbone (–CH₂–CH–) emerge. ¹H NMR spectroscopy can be used to confirm the success of the polymerization by observing the absence of the vinyl proton multiplets. researchgate.net

Table 5.1: Estimated NMR Chemical Shifts (δ) for this compound

| Nucleus | Group | Estimated Chemical Shift (ppm) | Multiplicity |

| ¹H | CH₂= | ~6.2 - 6.5 | Multiplet (dd) |

| ¹H | =CH– | ~6.8 - 7.0 | Multiplet (dd) |

| ¹H | –O–CH₃ | ~3.9 | Singlet |

| ¹³C | CH₂= | ~128 | - |

| ¹³C | =CH– | ~135 | - |

| ¹³C | –O–CH₃ | ~58 | - |

Note: These are estimated values based on analogous structures. Actual values may vary depending on the solvent and experimental conditions.

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique specifically used for the detection and characterization of species with unpaired electrons, such as free radicals. nih.gov In the context of this compound research, ESR is invaluable for studying the radical polymerization mechanism by directly observing the propagating radical intermediates. dntb.gov.uaresearchgate.net

When polymerization is initiated, a propagating radical of the structure ~CH₂–CH(SO₃CH₃)• is formed. The unpaired electron on the α-carbon interacts with the magnetic moments of nearby protons (the α-proton and the two β-protons of the methylene (B1212753) group), leading to a characteristic hyperfine splitting pattern in the ESR spectrum. libretexts.org

The α-proton is expected to produce a doublet splitting, while the two equivalent β-protons will produce a triplet splitting. The resulting spectrum should theoretically be a triplet of doublets. However, due to the free rotation around the Cα-Cβ bond, the coupling constants of the β-protons can vary, often leading to a more complex or poorly resolved spectrum. Analysis of the hyperfine coupling constants provides insight into the conformation and electronic environment of the radical center. nih.gov Studies on the analogous vinylsulfonic acid have confirmed the detection of a strong signal corresponding to the propagating carbon radical during polymerization. researchgate.net

Table 5.2: Expected ESR Hyperfine Splitting for the Poly(this compound) Propagating Radical

| Interacting Nucleus | Number of Nuclei | Expected Splitting Pattern | Estimated Hyperfine Coupling Constant (a) |

| α-Hydrogen (–CH•) | 1 | Doublet | ~20-22 G |

| β-Hydrogens (–CH₂–) | 2 | Triplet | ~25-30 G |

Note: Coupling constants are estimates based on similar alkyl radicals and can vary with temperature and solvent.

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. It is widely used to confirm the structure of the this compound monomer and to monitor its conversion to poly(this compound). marquette.edu

The FT-IR spectrum of the monomer is characterized by several key absorption bands. Strong asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate group are prominent, typically appearing in the regions of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively. researchgate.netresearchgate.net Additionally, characteristic peaks for the vinyl group, including the C=C stretch (~1645 cm⁻¹) and C-H stretches (~3100 cm⁻¹), will be present.

During polymerization, the progress of the reaction can be monitored in real-time by observing the decrease in the intensity of the vinyl group absorption bands. marquette.edu In the spectrum of the final polymer, these vinyl peaks will be absent, while the strong sulfonate ester peaks and new peaks corresponding to the C-H stretching and bending of the saturated polymer backbone will dominate. researchgate.net

Table 5.3: Key FT-IR Absorption Bands for this compound and its Polymer

| Functional Group | Vibrational Mode | Monomer (cm⁻¹) | Polymer (cm⁻¹) |

| Vinyl C-H | Stretch | ~3100 | Absent |

| Alkyl C-H | Stretch | ~2960 (methyl) | ~2950, ~2870 |

| Vinyl C=C | Stretch | ~1645 | Absent |

| Sulfonyl S=O | Asymmetric Stretch | ~1380 | ~1380 |

| Sulfonyl S=O | Symmetric Stretch | ~1170 | ~1170 |

| Sulfonate C-O | Stretch | ~1000 | ~1000 |

| Vinyl C-H | Out-of-plane bend | ~960 | Absent |

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. libretexts.org The utility of this technique for a specific compound depends on the presence of chromophores—functional groups that absorb light.

This compound contains two principal functional groups: a vinyl group (C=C) and a sulfonate ester group (–SO₂OR). Neither of these groups acts as a strong chromophore in the standard UV-Vis range (200-800 nm). The π → π* transition of the isolated vinyl group and the n → σ* transitions of the non-bonding electrons on the sulfonate oxygens require high energy, meaning their absorption maxima (λ_max) fall in the far-UV region (<200 nm). libretexts.orgyoutube.com Consequently, a solution of pure this compound in a non-absorbing solvent would be largely transparent in a conventional UV-Vis spectrum.

This technique becomes more relevant if the monomer is copolymerized with a chromophore-containing monomer (like styrene) or if specific UV-absorbing initiator fragments are incorporated into the polymer chain. In such cases, UV-Vis spectroscopy can be used to quantify the incorporation of the chromophoric unit.

Chromatographic and Mass Spectrometric Methods

Chromatographic methods are essential for separating components of a mixture. For polymer analysis, specialized techniques like Gel Permeation Chromatography are critical for characterizing the distribution of molecular sizes.

Gel Permeation Chromatography (GPC), a type of size-exclusion chromatography (SEC), is the premier technique for determining the molecular weight characteristics of polymers like poly(this compound). researchgate.net GPC separates polymer molecules based on their hydrodynamic volume (size in solution) as they pass through a column packed with porous gel. shimadzu.com Larger molecules elute first, while smaller molecules elute later.

The output from the GPC detector is used to determine several key parameters: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). infinitalab.com The PDI is a measure of the breadth of the molecular weight distribution, with a value of 1.0 indicating a perfectly monodisperse sample. chromatographyonline.com For polymers synthesized via conventional free-radical polymerization, PDI values are typically greater than 1.5.

By analyzing poly(this compound) with GPC, researchers can understand how different reaction conditions (e.g., initiator concentration, temperature, monomer concentration) affect the final polymer chain length and the uniformity of the chains. This information is vital as the molecular weight distribution profoundly influences the physical and material properties of the polymer. slideshare.net

Table 5.4: Representative GPC Data for a Vinyl Sulfonate Polymer

| Sample ID | Polymerization Condition | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| PMES-1 | Low Initiator Conc. | 35,000 | 68,000 | 1.94 |

| PMES-2 | High Initiator Conc. | 18,000 | 38,000 | 2.11 |

| PMES-3 | Controlled Polymerization | 25,000 | 29,000 | 1.16 |

Note: Data are representative examples for polymers produced by radical polymerization and illustrate typical trends.

Mass Spectrometry (MS), including MALDI-TOF for Polymer Analysis

Mass spectrometry (MS) is a powerful analytical technique utilized to determine the molecular weight and structure of molecules by measuring their mass-to-charge ratio (m/z). In the context of polymers derived from this compound, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a particularly valuable tool. wpmucdn.comsigmaaldrich.com MALDI is considered a "soft" ionization technique, which is ideal for the analysis of large molecules like polymers as it minimizes fragmentation during the ionization process. wpmucdn.comnih.gov This allows for the accurate determination of the molecular weight distribution of the polymer.

In the analysis of a hypothetical poly(this compound) sample, MALDI-TOF MS could be used to confirm the monomer repeat unit mass and identify the end-groups resulting from the specific polymerization initiator and termination steps used. The resulting spectrum would show a series of peaks, each corresponding to a polymer chain of a specific degree of polymerization (n), complexed with an ion (e.g., Na⁺ or K⁺).

Table 1: Hypothetical MALDI-TOF MS Data for Poly(this compound) This table is for illustrative purposes and shows the type of data obtainable from a MALDI-TOF analysis of a polymer sample.

| Degree of Polymerization (n) | Theoretical Mass (Mn-mer) of Na⁺ Adduct (Da) | Observed m/z | Mass Difference (Da) |

|---|---|---|---|

| 15 | 1853.95 | 1854.12 | +0.17 |

| 16 | 1976.05 | 1976.24 | +0.19 |

| 17 | 2098.15 | 2098.36 | +0.21 |

| 18 | 2220.25 | 2220.48 | +0.23 |

| 19 | 2342.35 | 2342.59 | +0.24 |

| 20 | 2464.45 | 2464.71 | +0.26 |

Calculations are based on a hypothetical polymer with specific end-groups and a sodium ion (Na⁺) adduct, where the mass of the n-mer is calculated as: Mn-mer = n(MRU) + MEnd-Group1 + MEnd-Group2 + Mion, with MRU for this compound being 122.13 Da. nih.gov

Thermal Analysis

Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For polymers of this compound, techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about their thermal stability and phase behavior.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. medcraveonline.com It is widely used to study the thermal transitions of polymers. mdpi.com A DSC experiment can identify the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc), as well as the enthalpies associated with these transitions. nih.govmdpi.com

For a polymer derived from this compound, DSC analysis would reveal its amorphous or semi-crystalline nature. The glass transition temperature would indicate the transition from a rigid, glassy state to a more flexible, rubbery state. If the polymer is semi-crystalline, a melting endotherm would be observed at the Tm, and the area of this peak could be used to quantify the degree of crystallinity. This information is crucial for understanding the material's processing window and its mechanical properties at different temperatures.

Table 2: Representative DSC Data for a Semi-Crystalline Poly(this compound) This table presents hypothetical data to illustrate the characterization of a polymer's thermal transitions via DSC.

| Thermal Event | Transition Temperature (°C) | Enthalpy (ΔH) (J/g) | Interpretation |

|---|---|---|---|

| Glass Transition | ~115 | N/A | Onset of segmental chain motion in amorphous regions. |

| Crystallization | ~170 | -25.4 | Exothermic event indicating ordering of polymer chains upon cooling from melt. |

| Melting | ~245 | 45.8 | Endothermic event indicating the transition from crystalline solid to viscous liquid. |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. nih.gov This technique is primarily used to evaluate the thermal stability and decomposition profile of materials. nih.gov The resulting TGA curve plots mass loss versus temperature, from which the onset temperature of degradation and the temperatures of maximum decomposition rates can be determined.

In the study of sulfonate-containing polymers, such as poly(vinylsulfonic acid), TGA reveals distinct stages of degradation. marquette.edu A similar multi-stage degradation would be expected for poly(this compound). The initial mass loss is often associated with the loss of absorbed water, followed by the decomposition of the sulfonate functional groups, and finally, the degradation of the polymer backbone at higher temperatures. marquette.edu The analysis can be performed in an inert atmosphere (like nitrogen) or in an oxidative atmosphere (like air) to understand the degradation mechanism under different conditions. The amount of residue remaining at the end of the experiment provides information about the char yield. marquette.edu

Table 3: TGA Decomposition Stages for a Sulfonated Polymer in a Nitrogen Atmosphere Data is representative of thermal degradation patterns observed in polymers containing sulfonic acid groups, based on similar structures. marquette.edu

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Process |

|---|---|---|---|

| Stage 1 | ~200 - 350 | ~5% | Loss of moisture and initial desulfonation. |

| Stage 2 | ~350 - 400 | ~15% | Major loss of sulfonate groups (SO₂ evolution). |

| Stage 3 | > 400 | ~50% | Degradation of the main polymer chain. |

Morphological and Microstructural Characterization

Understanding the surface and internal structure of materials derived from this compound is essential for relating their synthesis and processing to their final properties. Techniques such as Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) are employed for this purpose.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. libretexts.org The electrons interact with atoms in the sample, producing various signals that contain information about the sample's surface topography and composition. libretexts.orgmpg.de SEM is invaluable for visualizing the morphology, particle size, and shape of powdered this compound or the surface texture and phase separation in its polymeric forms or blends. researchgate.net

For instance, SEM could be used to examine the surface of a membrane created from a poly(this compound) blend. The resulting images could reveal the degree of homogeneity, the presence of pores, or the morphology of different domains within the blend. scitepress.org This microstructural information is critical for applications where surface properties, such as in filtration or catalysis, are important.

Table 4: Information Obtainable from SEM Analysis of this compound-Based Materials

| Parameter | Description | Application in Research |

|---|---|---|

| Topography | The surface features of an object or "how it looks". | Assessing surface roughness, texture, and porosity of polymer films. |

| Morphology | The shape, size, and arrangement of the particles. | Characterizing the size and shape of synthesized polymer particles or domains in a composite. |

| Composition | The elements and compounds that the sample is composed of (with an attached EDS detector). libretexts.org | Mapping the elemental distribution on the surface to confirm homogeneity or identify phase separation. |

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a non-destructive analytical technique used to investigate the crystallographic structure of a material. When X-rays are directed at a sample, they are diffracted by the crystalline planes in the material, producing a unique diffraction pattern. This pattern provides information about the crystal structure, phase, and degree of crystallinity. mdpi.com

In the study of polymers like poly(this compound), XRD is used to distinguish between amorphous and crystalline regions. researchgate.net An amorphous material will produce a broad hump in the XRD pattern, whereas a crystalline material will generate a series of sharp peaks at specific diffraction angles (2θ). scitepress.org For semi-crystalline polymers, the pattern will be a combination of both. By analyzing the position and intensity of these peaks, one can identify the crystal structure and calculate parameters like the crystallite size. For example, studies on sulfonated polystyrene have used XRD to confirm changes in crystallinity after sulfonation and blending. researchgate.netscitepress.org

Table 5: Illustrative XRD Peak Analysis for a Semi-Crystalline Sulfonated Polymer This table demonstrates how XRD data is interpreted to assess the crystalline nature of a polymer, based on findings for similar materials. scitepress.orgmdpi.com

| Diffraction Angle (2θ) | d-spacing (Å) | Intensity | Interpretation |

|---|---|---|---|

| ~19.8° | 4.48 | High | Characteristic peak indicating a degree of crystalline order within the polymer structure. scitepress.org |

| Broad Hump (15-25°) | N/A | Low | Indicates the presence of a significant amorphous fraction in the material. scitepress.org |

| ~4.6, 3.8, 3.7 | - | - | In some methyl ester sulfonates, these peaks can define subcells within a triclinic crystal lattice. mdpi.com |

Advanced X-ray Imaging Techniques

Advanced X-ray imaging techniques are pivotal in the non-destructive, high-resolution analysis of chemical compounds, offering profound insights into their three-dimensional structure, elemental composition, and chemical states. In the context of this compound research, these methods are instrumental for elucidating its crystalline framework, understanding its electronic properties, and mapping its distribution within various matrices. The application of synchrotron-based X-ray sources, in particular, has revolutionized the characterization of such organosulfur compounds by providing highly coherent, intense, and tunable X-ray beams. nih.govucsd.edu

Single-Crystal X-ray Diffraction (SCXRD)

One of the most definitive methods for structural elucidation is Single-Crystal X-ray Diffraction (SCXRD). This technique allows for the precise determination of the atomic arrangement within a crystalline solid, providing exact bond lengths, bond angles, and torsion angles. For sulfonate esters, SCXRD reveals crucial information about the conformation of the molecule and the steric and electronic factors influencing its crystal packing. eurjchem.comresearchgate.net While a specific crystallographic study for this compound is not widely published, the general principles and expected outcomes can be inferred from studies on analogous sulfonate esters. eurjchem.comresearchgate.net The analysis would involve measuring the diffraction pattern of a single crystal of this compound as it is rotated in an X-ray beam, leading to the construction of a three-dimensional electron density map from which the atomic structure can be modeled.

Representative Crystallographic Data for a Sulfonate Ester

The following interactive table represents typical crystallographic data that could be obtained for a sulfonate ester, illustrating the type of detailed structural information yielded by SCXRD analysis.

| Parameter | Value |

| Empirical Formula | C₃H₆O₃S |

| Formula Weight | 122.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.890(2) |

| b (Å) | 10.450(3) |

| c (Å) | 8.230(3) |

| β (°) | 105.20(3) |

| Volume (ų) | 489.5(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.658 |

| Absorption Coefficient (mm⁻¹) | 0.52 |

| F(000) | 256 |

Synchrotron-Based X-ray Techniques

Synchrotron radiation sources offer a spectrum of advanced X-ray techniques that can be applied to study this compound in various states. nih.gov These methods provide information beyond static crystal structures, probing electronic structures and elemental distributions.

X-ray Absorption Spectroscopy (XAS): XAS is a powerful tool for determining the local geometric and/or electronic structure of matter. By tuning the synchrotron X-ray energy to the absorption edge of a specific element (e.g., sulfur in this compound), one can obtain information about the oxidation state, coordination environment, and bond distances of the absorbing atom. This technique is particularly valuable for studying non-crystalline samples or for understanding the electronic changes that occur during chemical reactions. ucsd.edu

X-ray Fluorescence Microscopy (XFM): XFM utilizes a focused X-ray beam to excite atoms in a sample, which then emit fluorescent X-rays at energies characteristic of each element. nih.gov This allows for the creation of two- or three-dimensional maps of the elemental distribution within a sample with high spatial resolution. nih.govresearchgate.net In the context of this compound research, XFM could be used to visualize the distribution of sulfur, providing insights into the compound's localization in complex systems or materials. researchgate.net

Scanning Transmission X-ray Microscopy (STXM): STXM combines X-ray absorption spectroscopy with microscopy, providing spatially resolved chemical information. By scanning a sample with a finely focused soft X-ray beam and measuring the transmitted intensity, it is possible to generate images that are sensitive to the chemical composition and orientation of molecules at the nanoscale. newcastle.edu.au This could be applied to study the morphology and chemical heterogeneity of materials containing this compound.

Research Findings from Analogous Systems

Detailed research on sulfonate esters and other organic sulfur compounds using these advanced X-ray techniques has provided significant insights. Crystallographic studies have elucidated trends in the structural properties of sulfonamides and sulfonate esters, offering a deeper understanding of their biological and chemical significance. eurjchem.comresearchgate.net Synchrotron-based studies on organic materials have demonstrated the capability to map chemical phases and determine molecular orientations at interfaces, which is crucial for applications in materials science and electronics. newcastle.edu.au While specific findings on this compound are limited, the established capabilities of these techniques on similar compounds underscore their potential for advancing the understanding of this specific molecule.

Materials Science Applications and Advanced Materials Development

Sulfonated Polymers for Ion-Conductive Membranes

Polymers incorporating sulfonic acid groups are crucial for applications requiring ion transport. Methyl ethenesulfonate (B8298466) serves as a precursor to such polymers, where the methyl ester group can be hydrolyzed post-polymerization to yield the desired sulfonic acid functionality. This approach allows for controlled polymerization processes that might otherwise be challenging with the free sulfonic acid monomer.

Proton exchange membranes are at the heart of various clean energy technologies, most notably fuel cells. The efficiency of these membranes is largely dependent on their ability to conduct protons while preventing the passage of fuel and oxidants. Polymers synthesized from methyl ethenesulfonate are being explored for this purpose.

Controlled polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have been successfully employed to synthesize well-defined polymers from vinyl sulfonate esters, including this compound (MES). googleapis.comresearchgate.netresearchgate.net These polymers serve as precursors to poly(vinyl sulfonic acid), which, after hydrolysis of the methyl ester, possesses a high density of sulfonic acid groups. These groups are responsible for the high ion-exchange capacity and proton conductivity necessary for efficient PEM function. googleapis.comresearchgate.net Research has shown that membranes fabricated from these polymers can exhibit proton conductivity comparable to that of commercially available materials like Nafion. googleapis.com

Below is a table summarizing the properties of polymers derived from vinyl sulfonate esters for PEM applications:

| Monomer | Polymerization Method | Post-Modification | Key Properties for PEMs |

| This compound (MES) | RAFT Polymerization | Hydrolysis | High Ion-Exchange Capacity, High Proton Conductivity |

| Ethyl Ethenesulfonate (EES) | RAFT Polymerization | Hydrolysis | Controlled Molecular Weight, Narrow Polydispersity |

| Neopentyl Ethenesulfonate | RAFT Polymerization | Deprotection | Forms Amphiphilic Block Copolymers for Defined Morphologies |

Ion-exchange resins are widely used in water purification, chemical synthesis, and separation processes. The functional groups on these resins determine their selectivity and capacity for ion exchange. Polymers containing sulfonic acid groups are effective cation exchangers.

The polymerization of monomers like this compound provides a pathway to creating such resins. wikipedia.org After polymerization, the resulting polymer can be cross-linked to form an insoluble resin, and the methyl ester groups are then hydrolyzed to activate the sulfonic acid exchange sites. The high concentration of sulfonic acid groups that can be achieved through this method leads to resins with a high ion-exchange capacity. researchgate.net The use of controlled polymerization techniques allows for the synthesis of polymers with specific architectures, which can influence the accessibility and efficiency of the ion-exchange sites within the resin matrix.

Functional Polymer Architectures for Specific Applications

The ability to create polymers with well-defined and complex architectures is crucial for developing materials with highly specific functions. This compound can be copolymerized with other monomers to create a range of functional polymer architectures.

Hybrid organic-inorganic materials combine the properties of both organic polymers and inorganic components, often at the nanoscale, to achieve synergistic effects. These materials can exhibit enhanced thermal stability, mechanical strength, and specific functionalities.

The radical copolymerization of vinyl sulfonate esters, such as this compound, with vinyl trialkoxysilanes has been demonstrated as a viable route to novel sulfonated organic-inorganic hybrids. The resulting copolymers contain both sulfonic acid precursor groups and cross-linkable trialkoxysilane units. Subsequent hydrolysis of the sulfonate esters to sulfonic acid groups and co-condensation of the trialkoxysilane moieties with cross-linkers lead to the formation of transparent hybrid films. These materials possess lithium sulfonate groups without the presence of aromatic rings or ester linkages, which can be advantageous for certain applications.

The development of advanced materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is a rapidly growing field of research. Block copolymers are considered a promising class of materials for these applications due to their ability to self-assemble into well-ordered nanostructures. googleapis.com

While direct applications of homopolymers of this compound in optoelectronics are not widely reported, its use in the synthesis of block copolymers opens up possibilities. For instance, block copolymers containing a poly(vinyl sulfonic acid) segment, which can be derived from this compound, can be synthesized. googleapis.comresearchgate.net These sulfonated blocks can be combined with conjugated or electroactive polymer blocks to create materials with tailored electronic and morphological properties. The sulfonic acid groups can influence the work function of electrodes or act as charge transport layers in devices. Sulfonated polymers are known to be used as hole injection layers in OLEDs, enhancing device performance. googleapis.comaip.org The synthesis of well-defined block copolymers using monomers like this compound is a key step towards realizing their potential in optoelectronic applications. googleapis.com

Smart polymers, or stimuli-responsive materials, are polymers that undergo significant changes in their properties in response to external stimuli such as temperature, pH, light, or an electric field. These materials are of great interest for applications in drug delivery, sensors, and actuators.

Copolymers of poly(acrylic acid) and poly(vinyl sulfonic acid) have been investigated for their use in electroactive polymer hydrogels. Poly(vinyl sulfonic acid) can be synthesized through the polymerization of vinyl sulfonic acid, a derivative of this compound. These hydrogels can exhibit dramatic changes in their swelling behavior, network structure, and mechanical properties in response to electrical stimuli, making them suitable for applications such as artificial muscles or drug delivery systems that release their payload in response to an electrical signal.

Role of this compound in Polymer Design for Enhanced Material Properties

This compound, as a functional monomer, offers significant potential in the design and synthesis of advanced polymers with tailored properties. Its vinyl group allows for polymerization, while the sulfonate ester group can be either retained or chemically modified in the final polymer to impart specific characteristics. The incorporation of this compound units into polymer chains enables the development of materials with enhanced electrical, mechanical, thermal, and surface properties, making them suitable for a wide range of applications in materials science.

Tailoring Polymer Conductivity

Polymers derived from vinylsulfonates, such as this compound, are pivotal in the development of ion-conductive materials. While the methyl ester form is not intrinsically conductive, it serves as a precursor to poly(vinylsulfonic acid) (PVSA) or its salts, which are polyelectrolytes. The sulfonic acid or sulfonate salt groups in these polymers facilitate ion transport, a critical property for applications in electrochemical devices.

Research into related poly(vinylsulfonate) systems demonstrates their efficacy as solid electrolytes. For instance, poly(vinylsulfonic acid, sodium salt) has been utilized as a solid electrolyte for proton conduction in the fabrication of all-solid-supercapacitors alfa-chemistry.comchemicalbook.com. Furthermore, blends of polymers containing sulfonic acid groups with other polymers, such as polyvinyl alcohol (PVA), have been extensively studied to create proton-conductive membranes for fuel cells mdpi.com. The ion exchange capacity (IEC), a measure of the number of exchangeable protons, is directly related to the concentration of sulfonic acid groups and is a reliable indicator of proton conductivity mdpi.com.

In a study on fluorine-free single-component polyelectrolytes, polymers containing lithium methanesulfonylsulfonimide groups, which have structural similarities to sulfonates, exhibited ionic conductivities ranging from 1.8 × 10⁻⁷ to 2.0 × 10⁻⁴ S/cm at 60 °C mdpi.com. This highlights the potential of sulfonate-containing polymers in battery applications. The general strategy involves creating a polymer architecture with a high concentration of ion-conducting groups, which can be achieved through the polymerization of monomers like this compound followed by hydrolysis to the corresponding sulfonic acid or conversion to a salt.

| Temperature (°C) | Ionic Conductivity (S/cm) |

|---|---|

| 25 | 8.4 × 10⁻⁵ |

| 90 | 9.2 × 10⁻⁴ |

Enhancing Mechanical and Thermal Properties

The incorporation of sulfonate groups into a polymer backbone can significantly influence its mechanical and thermal properties. Studies on poly(vinylsulfonic acid) and its sodium salt provide insights into the thermal stability of such polymers. Thermogravimetric analysis (TGA) of poly(vinylsulfonic acid) shows that degradation begins around 150°C, with about 20% of the sample remaining as a non-volatile residue at 600°C under a nitrogen atmosphere marquette.edu. The sodium salt of poly(vinylsulfonic acid) exhibits greater thermal stability, with the evolution of water and sulfur dioxide beginning at 320°C, compared to 120°C and 150°C respectively for the free acid marquette.edu.

| Polymer | Evolved Species | Onset Temperature (°C) |

|---|---|---|

| Poly(vinylsulfonic acid) | Water | 120 |

| Sulfur Dioxide | 150 | |

| Poly(sodium vinylsulfonate) | Water and Sulfur Dioxide | 320 |

Furthermore, the mechanical and thermal properties of polymers containing vinylsulfonates can be enhanced through the formation of composites. For example, the incorporation of magnetite nanoparticles into a microporous cryogel based on crosslinked sodium vinyl sulfonate has been shown to improve the mechanical and thermal properties of the material atamanchemicals.com. This suggests that poly(this compound) could be used as a matrix for nanocomposites, where the polymer provides a robust framework and the nanoparticles contribute to enhanced stability and strength.

Surface Functionalization of Materials

Surface functionalization is a process that modifies the surface of a material to impart new properties without altering the bulk characteristics researchgate.net. Grafting polymer chains onto a surface is a common method of functionalization. Monomers such as this compound can be polymerized from a surface to create a thin film with a high density of sulfonate groups.

This approach can be used to alter the surface properties of various materials. For instance, grafting a polymer layer containing sulfonate groups can significantly increase the hydrophilicity of a surface. After hydrolysis of the methyl ester to sulfonic acid, the surface would exhibit strong acidic properties and a high affinity for water. This can be beneficial in applications requiring anti-fouling or improved wettability. The general principle involves initiating polymerization from active sites on a substrate, leading to the growth of polymer chains covalently bound to the surface. While direct studies on this compound for surface functionalization are not prevalent, the techniques developed for other functional monomers, such as UV-induced graft polymerization, could be readily adapted researchgate.net.

Applications in Organic Synthesis Methodologies

In the realm of organic synthesis, sulfonate esters are recognized for their utility as intermediates and reagents. While this compound itself is not as commonly cited as other sulfonates like methyl methanesulfonate, its structure suggests potential applications as a Michael acceptor due to the electron-withdrawing nature of the sulfonate group activating the vinyl system.

The related compound, sodium vinylsulfonate, is used as an intermediate in organic synthesis and for the formation of polymers and copolymers atamanchemicals.com. Vinylsulfonic acid is known to react with nucleophiles in an addition reaction; for example, it reacts with ammonia to form 2-aminoethanesulfonic acid (taurine) wikipedia.org. This reactivity profile suggests that this compound could participate in similar nucleophilic addition reactions, providing a pathway to various functionalized ethanesulfonates.

Furthermore, the synthesis of sulfonate esters, such as methyl methanesulfonate from methanesulfonic acid and methanol, is a well-established area of study, often driven by the need to control their presence as potential impurities in pharmaceuticals pqri.orgresearchgate.netresearchgate.net. The methodologies developed for the synthesis and reaction of these simpler sulfonate esters can inform the potential synthetic applications of more complex molecules like this compound.

Future Research Directions and Emerging Trends

Development of Novel Ethenesulfonate-Based Monomers

The development of new monomers is a cornerstone of innovation in polymer science, and ethenesulfonates are no exception. Researchers are exploring the synthesis of a variety of ethenesulfonate (B8298466) esters to expand the range of accessible polymer properties. For instance, vinyl sulfonate ester derivatives such as methyl ethenesulfonate (MES), ethyl ethenesulfonate (EES), 2,2,2-trifluoroethyl ethenesulfonate (TFES), and 2,2,2-trichloroethyl ethenesulfonate (TCLES) have been successfully polymerized. researchgate.netresearchgate.net These monomers serve as protected forms of vinyl sulfonic acid, allowing for controlled polymerization before conversion to the acidic form if desired. researchgate.netresearchgate.net

A significant area of research is the synthesis of graft copolymers with a poly(ethenesulfonate) (PES) backbone. rsc.org For example, copolymers with oligo ethylene glycol or oligo perfluoropolyether side-chains have been synthesized. rsc.orgresearchgate.net The introduction of fluorinated oligo ethylene glycol ethenesulfonate (FEGES) monomers has been shown to dramatically improve polymerization outcomes, leading to high conversions and high molecular weights, in contrast to their non-fluorinated counterparts which tend to form only oligomers. rsc.org This improvement is attributed to the suppression of chain transfer reactions. rsc.org

Future work in this area will likely focus on creating a broader library of ethenesulfonate monomers with diverse functional groups. These could include moieties that introduce specific functionalities such as hydrophobicity, biocompatibility, or responsiveness to external stimuli like pH or temperature. The synthesis of α,ω-diene monomers containing sulfonate ester groups for acyclic diene metathesis (ADMET) polymerization is another promising avenue for creating novel polymer architectures. rsc.orgresearchgate.net

| Monomer Name | Abbreviation | Key Features |

| This compound | MES | A foundational ethenesulfonate ester. |

| Ethyl ethenesulfonate | EES | An alternative simple alkyl ethenesulfonate. |

| 2,2,2-Trifluoroethyl ethenesulfonate | TFES | A fluorinated monomer. |

| 2,2,2-Trichloroethyl ethenesulfonate | TCLES | A chlorinated monomer. |

| Fluorinated oligo ethylene glycol ethenesulfonate | FEGES | Leads to high molecular weight polymers. |

Advancements in Polymerization Control and Precision Synthesis

Achieving precise control over polymer architecture is crucial for tailoring material properties. In the realm of ethenesulfonates, significant progress has been made in moving from conventional free-radical polymerization to more controlled techniques. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a powerful tool for the controlled polymerization of vinyl sulfonate esters, including this compound. researchgate.netresearchgate.net This technique allows for the synthesis of polymers with predetermined molecular weights and relatively narrow molecular weight distributions. researchgate.netresearchgate.net For instance, xanthate-type chain transfer agents have been effectively used for this purpose. researchgate.netresearchgate.net